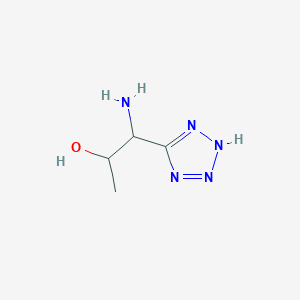![molecular formula C19H35N3O4 B1383966 Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate CAS No. 1330766-31-8](/img/structure/B1383966.png)
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties : A study by Kuroyan et al. (1986) explored the synthesis and properties of 3,7,11-triazaspiro[5.6]dodecane, a closely related compound. The study involved bromination, cyanoethylation, alkylation, and various other chemical reactions to synthesize mono- and di-substituted derivatives, providing insights into the chemical behavior and reactivity of such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Novel Substituted Derivatives : Qin et al. (2011) described the synthesis of novel substituted 3,8,11-triazaspiro[5.6]dodecan-7-ones, employing a combination of solution-phase and solid-phase chemistries. The approach provided a series of substituted compounds in good yield and high purity, indicating the versatility of the triazaspiro dodecane skeleton in synthesizing diverse derivatives (Qin, Cole, Metzger, Saionz, & Henderson, 2011).
Crystal Structure Analysis : The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported by Dong et al. (1999). The study revealed mirror symmetry in the molecule and detailed the conformation and attachment of various groups, highlighting the structural complexity and potential for further functionalization of such compounds (Dong, Yun, Suh, Ahn, & Ha, 1999).
Synthesis and Structural Elucidation : Otto and Triepel (1978) discussed the synthesis and structure of 2-methyl- and 4-methyl-7,12-diphenyl-2,4,9-triazaspiro[5.6]dodecane-1,3,5,10-tetraone. The research illustrated the synthesis of pure isomeric title compounds and their structural elucidation, providing a framework for understanding the structural aspects of similar compounds (Otto & Triepel, 1978).
Eigenschaften
IUPAC Name |
ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-17(2,3)25-15(23)21-12-10-20-13-19(14-21)9-7-8-11-22(19)16(24)26-18(4,5)6/h20H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMWFAVVZADAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CCCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

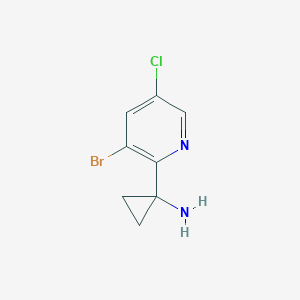
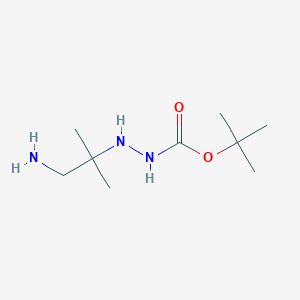
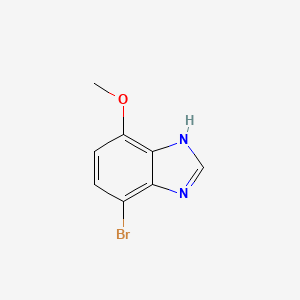
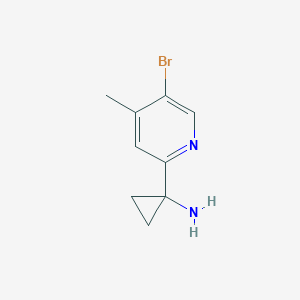
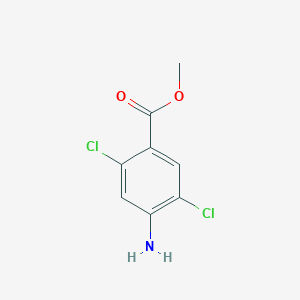
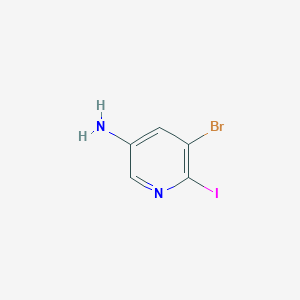
![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)
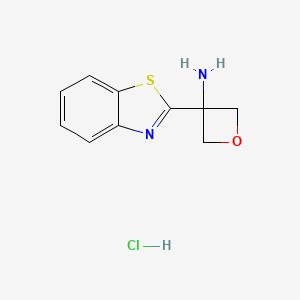
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
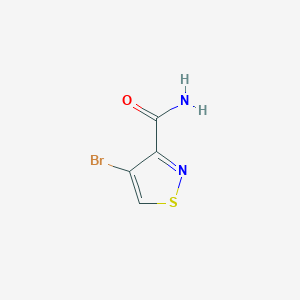


![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
